molecular formula C10H20O B13273764 2,2,5,5-Tetramethylhexanal

2,2,5,5-Tetramethylhexanal

Cat. No.: B13273764
M. Wt: 156.26 g/mol
InChI Key: UYUGJIUEXFPBFL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylhexanal is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O (molecular weight: 156.27 g/mol). The compound features a hexanal backbone substituted with four methyl groups at the 2nd and 5th carbon positions. Aldehydes like this compound are often used in fragrances due to their stability and distinct olfactory profiles .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2,5,5-tetramethylhexanal

InChI

InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h8H,6-7H2,1-5H3

InChI Key

UYUGJIUEXFPBFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylhexanal typically involves the alkylation of hexane with methyl groups. One common method is the reaction of hexane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,2,5,5-tetramethylhexene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylhexanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

Scientific Research Applications

2,2,5,5-Tetramethylhexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylhexanal involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can easily penetrate lipid membranes and interact with intracellular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, alteration of membrane fluidity, and interaction with signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Positional Isomers

(a) 2,3,5,5-Tetramethylhexanal (CAS 68391-29-7)
  • Structure : Differs in methyl group placement (positions 2, 3, 5, 5) compared to 2,2,5,5-tetramethylhexanal.
  • Applications : Marketed as "Aldehyd TMH" and used in fragrance formulations due to its branched structure, which enhances stability and modifies scent profiles .
  • Key Difference : Positional isomerism alters steric hindrance and reactivity. The 2,3,5,5-isomer may exhibit lower volatility than the 2,2,5,5-isomer due to reduced symmetry.
(b) 3,5,5-Trimethylhexanal (CAS 5435-64-3)
  • Formula : C₉H₁₈O (MW: 142.24 g/mol).
  • Structure : Lacks one methyl group compared to this compound, with substitutions at positions 3, 5, and 5.
  • Physical Properties : Boiling point and density are expected to be lower than this compound due to reduced branching and molecular weight .

Functional Group Derivatives

(a) 2,2,5,5-Tetramethylhexane (CAS 1071-81-4)
  • Formula : C₁₀H₂₂ (MW: 142.28 g/mol).
  • Physical Properties :
    • Density: 0.718 g/cm³ (lower than the aldehyde due to lack of polar aldehyde group) .
    • Critical Temperature (Tc): 308.4°C, Critical Pressure (Pc): 21.6 atm .
  • Reactivity : As an alkane, it is chemically inert compared to the aldehyde, which undergoes nucleophilic additions and oxidations .
(b) 2,2,5,5-Tetramethyl-3-hexanol (CAS 55073-86-4)
  • Formula : C₁₀H₂₂O (MW: 158.28 g/mol).
  • Physical Properties : Higher boiling point than the aldehyde due to hydrogen bonding from the -OH group.
  • Reactivity : Can be oxidized to ketones or carboxylic acids, unlike the aldehyde, which is already oxidized .

Ketone and Diketone Analogs

2,2,5,5-Tetramethylhexane-3,4-dione (CAS 4388-88-9)
  • Formula : C₁₀H₁₆O₂ (MW: 168.23 g/mol).
  • Structure : Contains two ketone groups instead of an aldehyde.
  • Applications : Used in organic synthesis; its rigid structure contrasts with the aldehyde’s reactivity .

Physicochemical Property Comparison

Property This compound (Inferred) 2,2,5,5-Tetramethylhexane 2,2,5,5-Tetramethyl-3-hexanol 3,5,5-Trimethylhexanal
Molecular Formula C₁₀H₂₀O C₁₀H₂₂ C₁₀H₂₂O C₉H₁₈O
Molecular Weight (g/mol) 156.27 142.28 158.28 142.24
Density (g/cm³) ~0.78–0.82* 0.718 ~0.82–0.85* 0.81–0.83*
Boiling Point Moderate (150–180°C*) Low (est. <100°C) High (est. 180–200°C*) Moderate (140–160°C*)
Solubility in Water Low (Henry’s Law: ~1×10⁻⁶*) Very Low (4.6×10⁻⁷ ) Low Moderate
Reactivity High (aldehyde group) Low Moderate (alcohol group) Moderate (aldehyde group)

*Estimated based on structural analogs and functional group trends.

Biological Activity

2,2,5,5-Tetramethylhexanal (TMHA) is an aldehyde with the molecular formula C10H20O. It is part of a class of compounds known for their potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding the biological activity of TMHA involves examining its interactions with biological systems, potential therapeutic effects, and safety profiles.

TMHA possesses a branched structure that influences its reactivity and interactions with biomolecules. The presence of the aldehyde functional group allows for various chemical reactions, including nucleophilic additions and hydrogen bonding.

1. Toxicological Profile

Research indicates that TMHA exhibits low toxicity levels. In studies assessing repeated dose toxicity, it has been shown to have a No Observed Adverse Effect Level (NOAEL) of 250 mg/kg/day. This suggests that at this dosage, no significant adverse effects were observed in animal models .

  • Genotoxicity : TMHA is not considered genotoxic based on available data from similar compounds .
  • Reproductive Toxicity : The compound has been assessed for reproductive toxicity with findings indicating a safe profile at certain exposure levels .

2. Interaction with Biological Systems

The biological activity of TMHA can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : Preliminary studies suggest that TMHA may interact with specific enzymes, potentially influencing metabolic pathways. This interaction is significant for understanding its pharmacological potential .
  • Receptor Binding : Research is ongoing to elucidate how TMHA binds to receptors in the body, which could inform its therapeutic uses .

Case Studies

A review of existing literature reveals limited but promising findings regarding TMHA's biological activity:

  • Study on Metabolic Effects : In a controlled study involving animal models, TMHA was administered to evaluate its metabolic effects. Results indicated alterations in lipid metabolism, suggesting potential applications in metabolic disorders .
  • Safety Assessment : A comprehensive safety assessment highlighted that TMHA does not induce significant respiratory or skin sensitization reactions. The Margin of Exposure (MOE) was calculated to be greater than 100 for repeated dose toxicity endpoints .

Data Table: Summary of Biological Activity Findings

Parameter Finding
NOAEL250 mg/kg/day
GenotoxicityNot genotoxic
Reproductive ToxicitySafe at specified levels
Enzyme InteractionPotential influence on metabolic pathways
Skin SensitizationNo significant sensitization observed
Respiratory ToxicityNot expected to cause respiratory issues

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